Technical Guide: 2-Bromobutanamide (CAS 5398-24-3)
Technical Guide: 2-Bromobutanamide (CAS 5398-24-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromobutanamide (CAS: 5398-24-3), a valuable intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety information, and outlines detailed experimental protocols for its synthesis, purification, and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery by providing a consolidated repository of technical information, including spectroscopic data and reaction workflows.
Introduction
2-Bromobutanamide is an organic compound featuring a bromine atom at the alpha-position to an amide functional group.[1] This structural arrangement makes it a versatile building block, particularly for nucleophilic substitution reactions where the bromide ion serves as an excellent leaving group. Its utility is most notable in the synthesis of α-substituted amides, which are key structural motifs in many biologically active molecules and pharmaceuticals. A significant application of 2-bromobutanamide is as a precursor in the synthesis of 2-aminobutanamide, an intermediate for various chiral molecules.[2]
Chemical and Physical Properties
The key chemical and physical properties of 2-Bromobutanamide are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 5398-24-3 | [3] |
| Molecular Formula | C₄H₈BrNO | [3] |
| Molecular Weight | 166.02 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 112-113 °C | [2] |
| Boiling Point | 250.2 °C at 760 mmHg | [3] |
| Density | 1.524 g/cm³ | [3] |
| Flash Point | 105.1 °C | [3] |
| Solubility | Soluble in polar solvents. | [1] |
Safety and Handling
2-Bromobutanamide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification: [3]
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Pictogram:
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Synthesis of 2-Bromobutanamide
Two primary synthetic routes for 2-Bromobutanamide are the bromination of butanamide and the amidation of 2-bromobutyric acid. The latter, proceeding via an acyl chloride intermediate, is often preferred for its high yield and purity.[2]
Synthesis via Amidation of 2-Bromobutyric Acid
This is a two-step process involving the conversion of 2-bromobutyric acid to 2-bromobutanoyl chloride, followed by amidation.
Experimental Protocol:
Step 1: Synthesis of 2-Bromobutanoyl Chloride
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To a stirred solution of 2-bromobutyric acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser, add thionyl chloride (1.1 equivalents) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux (approximately 40-50 °C) for 2-3 hours, or until the evolution of gas ceases.
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Monitor the reaction progress by taking a small aliquot, quenching with methanol, and analyzing by TLC or GC to confirm the formation of the methyl ester.
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Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-bromobutanoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Bromobutanamide
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In a separate flask, prepare a solution of concentrated aqueous ammonia (excess, e.g., 5-10 equivalents) in a suitable solvent like dichloromethane and cool it to 0 °C in an ice bath.
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Slowly add the crude 2-bromobutanoyl chloride from the previous step to the cold ammonia solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction by TLC to confirm the consumption of the acyl chloride.
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Perform a liquid-liquid extraction. Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromobutanamide.
Synthesis via Bromination of Butanamide
This method involves the direct bromination of butanamide at the alpha-position.
Experimental Protocol:
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Dissolve butanamide (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a light source.
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Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
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Heat the mixture to reflux while irradiating with a UV lamp to initiate the reaction.
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Monitor the reaction progress by TLC or GC.
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Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
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Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification
Crude 2-Bromobutanamide can be purified by recrystallization or distillation.
Recrystallization Protocol:
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Dissolve the crude 2-Bromobutanamide in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Spectroscopic Characterization
The structure and purity of 2-Bromobutanamide can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~4.2 (t, 1H, -CHBr-), ~2.1 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃), ~7.0-7.5 (br s, 2H, -NH₂) |
| ¹³C NMR | δ (ppm): ~170 (-C=O), ~50 (-CHBr-), ~30 (-CH₂-), ~10 (-CH₃) |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch, two bands), ~2970-2850 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II), ~650-550 (C-Br stretch) |
| Mass Spec (m/z) | M⁺ peaks at 165 and 167 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation may show loss of Br, CONH₂, and alkyl fragments. |
Reactivity and Applications
2-Bromobutanamide is a key intermediate in the synthesis of various organic molecules. Its primary reactivity stems from the electrophilic carbon attached to the bromine atom, making it susceptible to nucleophilic substitution reactions.[2]
A notable application is its reaction with ammonia to produce 2-aminobutanamide, a precursor for the synthesis of the anti-epileptic drug Levetiracetam.[2]
Conclusion
2-Bromobutanamide (CAS 5398-24-3) is a versatile and important building block in organic synthesis. This technical guide has provided a detailed overview of its properties, synthesis, purification, and characterization. The experimental protocols and data presented herein are intended to facilitate its safe and efficient use in a research and development setting.
